![molecular formula C9H10ClN3O2 B14022554 N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea CAS No. 90346-91-1](/img/structure/B14022554.png)
N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Chlorophenyl)methyl]-1-methyl-1-nitroso-urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methyl group, and a nitroso-urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-chlorophenyl)methyl]-1-methyl-1-nitroso-urea typically involves the reaction of 4-chlorobenzyl chloride with methyl isocyanate, followed by nitrosation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the urea linkage. The nitrosation step can be achieved using nitrous acid or a nitrosating agent like sodium nitrite in the presence of an acid.
Industrial Production Methods: On an industrial scale, the production of 3-[(4-chlorophenyl)methyl]-1-methyl-1-nitroso-urea may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(4-Chlorophenyl)methyl]-1-methyl-1-nitroso-urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-[(4-Chlorophenyl)methyl]-1-methyl-1-nitro-urea.
Reduction: 3-[(4-Chlorophenyl)methyl]-1-methyl-1-amino-urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins through nitrosation.
Medicine: Studied for its potential anticancer properties, as nitroso-urea compounds are known to exhibit cytotoxic effects against cancer cells.
Industry: Utilized in the development of novel materials with specific properties, such as polymers with enhanced thermal stability.
Mécanisme D'action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-1-methyl-1-nitroso-urea involves the interaction of the nitroso group with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that can alter their function. This compound may also generate reactive oxygen species (ROS) through redox cycling, contributing to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
3-(4-Chlorophenyl)-1-methyl-1-phenylurea: Used in various chemical applications.
Uniqueness: 3-[(4-Chlorophenyl)methyl]-1-methyl-1-nitroso-urea is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its nitroso group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research in medicinal chemistry and biochemistry.
Propriétés
Numéro CAS |
90346-91-1 |
|---|---|
Formule moléculaire |
C9H10ClN3O2 |
Poids moléculaire |
227.65 g/mol |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C9H10ClN3O2/c1-13(12-15)9(14)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,14) |
Clé InChI |
WCDOPVLFGFQFPN-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NCC1=CC=C(C=C1)Cl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


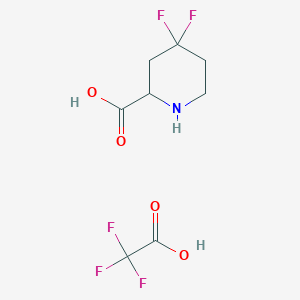

![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)
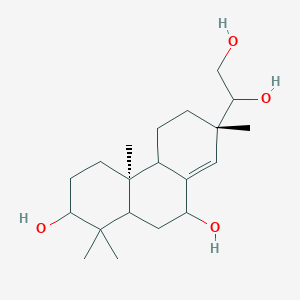
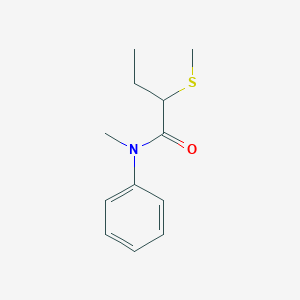

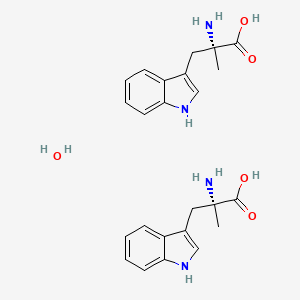
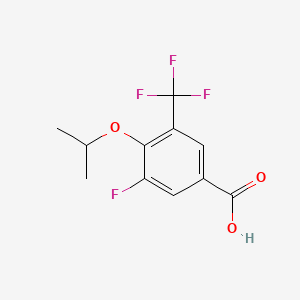

![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)

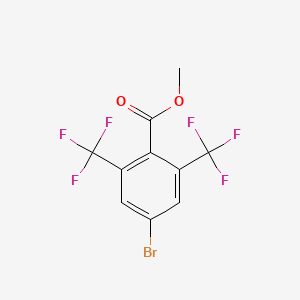
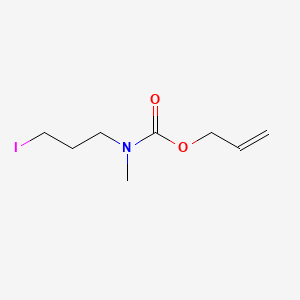
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)
